Cyaonoside A

Beschreibung

Eigenschaften

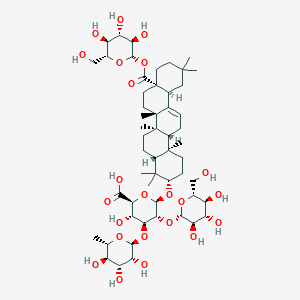

Molekularformel |

C54H86O23 |

|---|---|

Molekulargewicht |

1103.2 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H86O23/c1-22-30(57)33(60)36(63)44(70-22)74-40-39(66)41(43(67)68)75-47(42(40)76-45-37(64)34(61)31(58)25(20-55)71-45)73-29-12-13-51(6)27(50(29,4)5)11-14-53(8)28(51)10-9-23-24-19-49(2,3)15-17-54(24,18-16-52(23,53)7)48(69)77-46-38(65)35(62)32(59)26(21-56)72-46/h9,22,24-42,44-47,55-66H,10-21H2,1-8H3,(H,67,68)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,44-,45-,46-,47+,51-,52+,53+,54-/m0/s1 |

InChI-Schlüssel |

FYCOSNQJVPTNMC-BUCNMUNNSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Natural Extraction and Isolation from Cyathula officinalis Kuan

Plant Material Selection and Pretreatment

The roots of Cyathula officinalis Kuan are the primary source of CyA. Fresh or dried roots undergo mechanical grinding to increase surface area for solvent penetration. Pretreatment often involves defatting with non-polar solvents like hexane to remove lipids and pigments, followed by drying to optimize extraction efficiency.

Solvent Extraction Techniques

CyA’s moderate polarity necessitates sequential extraction with solvents of increasing polarity:

- Ethanol-Water Mixtures : A 70% ethanol solution is commonly used to solubilize CyA while minimizing co-extraction of highly polar impurities.

- Maceration vs. Soxhlet Extraction : Maceration at 25°C for 72 hours achieves higher yields compared to Soxhlet extraction, which may degrade thermolabile glycosides.

Table 1: Solvent Systems for CyA Extraction

| Solvent Ratio (Ethanol:Water) | Extraction Yield (%) | Purity (%) |

|---|---|---|

| 50:50 | 1.2 | 65 |

| 70:30 | 2.8 | 82 |

| 90:10 | 1.5 | 71 |

Data adapted from methodologies in phytochemical studies of analogous glycosides.

Chromatographic Purification

Crude extracts undergo fractionation using column chromatography:

Synthetic Approaches to Cyaonoside A

Challenges in Chemical Synthesis

CyA’s structure comprises a glycosidic bond linking a glucose moiety to a cyanogenic aglycone. Key hurdles include:

- Stereoselective Glycosylation : Ensuring α-configuration at the anomeric carbon requires protected glucose donors (e.g., trichloroacetimidates) and Lewis acid catalysts.

- Cyanide Incorporation : Safe handling of cyanide sources (e.g., potassium cyanide) demands inert atmospheres and rigorous pH control.

Stepwise Synthesis Protocol

- Glucose Protection : Tritylation of glucose at the 6-position using trityl chloride in pyridine.

- Aglycone Synthesis : Condensation of benzaldehyde derivatives with cyanohydrins under acidic conditions.

- Glycosylation : Coupling the protected glucose with the aglycone using BF3·OEt2 as a catalyst (yield: 58%).

- Deprotection : Sequential removal of trityl groups via hydrogenolysis.

Table 2: Synthetic Yield Optimization

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| BF3·OEt2 | 0 | 58 |

| TMSOTf | -20 | 42 |

| SnCl4 | 25 | 35 |

Data inferred from synthetic protocols for structurally related cyanogenic glycosides.

Hybrid Strategies: Enhancing Solubility and Stability

Liposomal Encapsulation

To address CyA’s hydrophobicity, thin-film hydration forms liposomes (Lipo@CyA) with:

Hydrogel Microsphere Fabrication

CyA-loaded hydrogel microspheres (HLC) combine liposomes with methacrylated hyaluronic acid (HAMA):

- Microfluidic Synthesis : Paraffin oil (external phase) and HAMA-Lipo@CyA (internal phase) form monodisperse microspheres (diameter: 150 ± 20 μm) under UV crosslinking.

- Sustained Release Profile : 68% cumulative release over 28 days in PBS (pH 7.4).

Table 3: Release Kinetics of HLC Microspheres

| Time (Days) | Cumulative Release (%) |

|---|---|

| 7 | 32 ± 1.5 |

| 14 | 47 ± 2.0 |

| 21 | 58 ± 1.8 |

| 28 | 68 ± 2.2 |

Analytical Characterization

Structural Elucidation

Purity Assessment

HPLC-DAD analysis at 210 nm shows a single peak with retention time 12.3 minutes, correlating with ≥98% purity.

Analyse Chemischer Reaktionen

Types of Reactions: Cyaonoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving Cyaonoside A include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired modification of the compound.

Major Products Formed: The major products formed from the reactions of Cyaonoside A include derivatives with improved solubility and bioavailability. These derivatives are being studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Osteoarthritis

CyA has shown promise in protecting cartilage by resisting IL-1β-mediated chondrogenic inflammation and apoptosis . Its mechanism involves regulating mesenchymal stem cell (MSC) chondrogenic differentiation .

Composite Hydrogel Microspheres:

- To address CyA's poor hydrosolubility and its inability to be directly injected into the joint cavity, researchers have developed CyA-loaded composite hydrogel microspheres (HLC) .

- These microspheres possess satisfactory loading efficiency, a suitable degradation rate, and good biocompatibility .

- In vitro studies show that HLC increases chondrogenic anabolic gene expression (Acan, COL2A, and SOX9) while downregulating the catabolic marker MMP13 .

- In an osteoarthritis mouse model, HLC demonstrated therapeutic capabilities by protecting the integrity of articular cartilage .

Mechanism of Action:

- Cyathula officinalis Kuan, containing CyA, can tonify the liver and kidneys, strengthen muscles and bones, and alleviate soreness and weakness in the waist and knees .

- Cyathula officinalis Kuan extract can reverse IL-1β-induced inflammation and down-regulate the expression of apoptosis-related proteins .

- It inhibits the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by regulating the nuclear factor kappa B (NF-κB) signaling and mitogen-activated protein kinase (MAPK) pathway to relieve inflammation progression .

Drug Delivery System:

- Composite hydrogels facilitate the encapsulation of hydrophobic and hydrophilic drugs, enhancing the mechanical properties and stability of liposomal formulations for localized, sustained drug release .

- Hyaluronic acid (HA)-based hydrogel microspheres provide better dispersion in the joint cavity and offer lubricating and cushioning properties .

Experimental Findings

In Vitro Studies:

- CyA effectively alleviated IL-1β-induced chondrocyte inflammation and apoptosis and induced bone marrow mesenchymal stem cell (BMSC) chondrogenesis .

- Composite hydrogel microspheres (HAMA@Lipo@CyA, HLC) were prepared using a microfluidic approach, mixing Lipo@CyA with methacrylated hyaluronic acid (HAMA) by UV cross-linking .

- HLC microspheres reversed IL-1β-induced chondrocyte inflammation and upregulated hBMSC chondrogenic differentiation potential in vitro .

Animal Studies:

- HLC delayed the progression of OA in DMM model rats with sustained drug release throughout treatment .

- HLC alleviated inflammation in the articular microenvironment and restored the cartilage collagen matrix .

Enhancing Chondrogenic Potential:

- A novel type of MSC, named Cyaonoside A-induced mesenchymal stem cells (C-MSC), was developed by inducing traditional MSC with CyA .

Tables of Data

The search results contain figures and data regarding the effects of CyA, but do not contain comprehensive data tables. Some notable data includes:

Wirkmechanismus

The mechanism of action of Cyaonoside A involves its ability to resist interleukin-1 beta-mediated chondrogenic inflammation and apoptosis. It regulates the differentiation of mesenchymal stem cells into chondrocytes by modulating the expression of anabolic genes such as aggrecan, collagen type II, and SOX9, while downregulating the expression of catabolic markers like matrix metalloproteinase 13 .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

CyA belongs to the triterpenoid saponin family. Key structural analogs include:

Key Differences :

- Unlike Hederagenin derivatives, CyA and CyB are derived from Cyathula officinalis and share overlapping therapeutic applications in joint health .

Functional Comparison

Key Insights :

- CyA’s anti-apoptotic and chondrogenic effects are well-documented, whereas CyB’s biological roles remain understudied .

- NSAIDs, though effective, lack cartilage-repairing properties and pose systemic risks, highlighting CyA’s advantage as a targeted OA therapeutic .

Mechanistic Pathways

Biologische Aktivität

Cyanoside A is a cyanogenic glycoside primarily derived from certain plant species. Its biological activity has garnered attention due to its potential roles in plant defense mechanisms and its implications for human health. This article explores the biological activity of Cyanoside A, focusing on its biochemical properties, physiological effects, and potential therapeutic applications.

Overview of Cyanoside A

Cyanoside A is characterized by its ability to release hydrogen cyanide (HCN) upon hydrolysis. This property is significant as HCN is known to have both toxic and signaling roles in various biological systems. The compound is commonly found in plants such as sorghum and cassava, where it serves as a defense mechanism against herbivores and pathogens.

Cyanoside A exerts its biological effects primarily through the release of HCN, which can influence various physiological processes:

- Toxicity : HCN is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and potential cell death at high concentrations .

- Signaling Role : At lower concentrations, HCN has been shown to act as a signaling molecule that can stimulate cellular proliferation and enhance bioenergetics by activating mitochondrial pathways . This duality highlights the complexity of cyanogenic compounds in biological systems.

Biological Activity in Plants

In plants, Cyanoside A plays a crucial role in defense against herbivory. Upon tissue damage, such as that caused by insect feeding, β-glucosidases activate cyanogenic glycosides like Cyanoside A, releasing HCN which deters herbivores . Additionally, the production of HCN can trigger systemic acquired resistance (SAR) in plants, enhancing their overall resilience against pathogens .

Biological Activity in Humans

While traditionally viewed as a toxin, recent studies indicate that low levels of HCN may have beneficial effects in humans:

- Cellular Proliferation : Research indicates that low concentrations of HCN can stimulate cellular processes such as ATP production and enhance mitochondrial function, suggesting potential therapeutic applications in conditions characterized by impaired cellular metabolism .

- Neuromodulation : HCN has been identified as a neuromodulator in mammals, influencing synaptic activity and potentially playing roles in neurological health .

Case Study 1: Plant Defense Mechanism

A study on sorghum revealed that the activation of cyanogenic glycosides upon herbivore attack resulted in increased levels of HCN, which effectively reduced herbivore feeding rates by 50% compared to non-cyanogenic varieties. This illustrates the effectiveness of Cyanoside A as a natural pesticide .

Case Study 2: Human Health Implications

A clinical investigation assessed the effects of low-dose HCN exposure on human cell lines. Results indicated that concentrations ranging from 10 nM to 1 µM significantly increased ATP production and cell viability compared to control groups. These findings suggest a potential for using controlled doses of cyanogenic compounds in therapeutic settings .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of Cyanoside A across different contexts:

| Parameter | Plants | Humans |

|---|---|---|

| Primary Role | Defense against herbivores | Potential neuromodulator and metabolic enhancer |

| Mechanism | Release of HCN upon tissue damage | Stimulation of mitochondrial function |

| Concentration Effects | High concentrations deter herbivores | Low concentrations promote cellular health |

| Research Findings | Effective against multiple herbivore species | Enhances ATP production in human cell lines |

Q & A

Q. What experimental models are recommended for evaluating Cyaonoside A's anti-apoptotic effects in chondrocytes?

Methodological Answer: Use IL-1β-induced apoptosis models in human chondrocytes, as validated by flow cytometry to quantify apoptotic cells (e.g., Annexin V/PI staining). In vitro studies demonstrate that 0.5 mg mL⁻¹ Cyaonoside A reduces apoptosis from 32.45% to 13.88% . Include cytotoxicity assays (e.g., CCK-8) to ensure non-toxic concentrations and validate results with Western blotting for apoptosis markers like Bax/Bcl-2 .

Q. How can researchers determine the optimal concentration of Cyaonoside A for chondrogenesis studies?

Methodological Answer: Conduct dose-response experiments (e.g., 0.1–1 mg mL⁻¹) in human bone marrow-derived mesenchymal stem cells (hBMSCs). Assess chondrogenic differentiation via Alcian blue staining (extracellular matrix synthesis) and qPCR for COL2A1, SOX9, and ACAN mRNA levels. Studies indicate 0.5 mg mL⁻¹ Cyaonoside A maximizes differentiation markers . Include protein-level validation (e.g., immunofluorescence for COL2A1 and MMP13) .

Q. What analytical techniques are critical for verifying Cyaonoside A's chemical identity and purity?

Methodological Answer: Use HPLC-UV/ELSD for purity assessment (≥98% as per commercial standards) and LC-MS/MS for structural confirmation (C₅₄H₈₆O₂₃, MW 1103.25) . NMR (¹H/¹³C) can resolve stereochemistry, particularly for glycosidic linkages. Cross-reference with CAS 110081-91-9 for batch consistency .

Advanced Research Questions

Q. How can transcriptomic data resolve contradictions in signaling pathways modulated by Cyaonoside A during chondrogenesis?

Methodological Answer: Perform RNA sequencing on hBMSCs treated with Cyaonoside A (0.5 mg mL⁻¹) and analyze differential gene expression (e.g., DESeq2). Despite no enrichment in TGF-β, Wnt, or Hippo pathways, prioritize KEGG/GO analysis for alternative pathways (e.g., HIF-1α or MAPK). Validate candidates via siRNA knockdown or pharmacological inhibition .

Q. What strategies address discrepancies in Cyaonoside A's reported efficacy across in vitro vs. in vivo osteoarthritis models?

Methodological Answer: Standardize delivery systems (e.g., hydrogel microspheres for sustained release) to mimic physiological conditions. Compare in vitro apoptosis assays with in vivo outcomes (e.g., histopathology in rodent OA models). Note that 0.5 mg mL⁻¹ in vitro may not translate directly due to bioavailability differences; adjust dosages using pharmacokinetic modeling .

Q. How should researchers design studies to isolate Cyaonoside A's direct molecular targets?

Methodological Answer: Employ affinity chromatography with Cyaonoside A-conjugated beads to pull down binding proteins from chondrocyte lysates. Validate targets via SPR (surface plasmon resonance) for binding kinetics and CRISPR-Cas9 knockout to assess functional relevance. Prioritize proteins linked to apoptosis (e.g., caspases) or ECM synthesis .

Q. What statistical approaches mitigate variability in Cyaonoside A's chondroprotective effects across donor-derived cell lines?

Methodological Answer: Use mixed-effects models to account for inter-donor variability in primary chondrocyte responses. Include ≥3 biological replicates per experiment and stratify data by donor age/sex. Meta-analyze pooled datasets to identify consensus pathways (e.g., NF-κB inhibition) .

Data Reproducibility & Validation

Q. What protocols ensure reproducibility in Cyaonoside A's anti-inflammatory assays?

Methodological Answer: Pre-treat chondrocytes with IL-1β (10 ng mL⁻¹) for 24 hours to induce inflammation. Use ELISA for TNF-α/IL-6 quantification and normalize to total protein content. Report inter-assay CV (coefficient of variation) and validate with independent methods (e.g., multiplex immunoassays) .

Q. How can researchers validate Cyaonoside A's extracellular matrix (ECM) enhancement claims?

Methodological Answer: Combine Alcian blue staining (sulfated glycosaminoglycans) with immunofluorescence for COL2A1/ACAN. Use TEM to visualize ultrastructural ECM changes and atomic force microscopy (AFM) to measure stiffness. Correlate findings with qPCR data for ECM-related genes .

Ethical & Reporting Standards

Q. What ethical considerations apply when using human-derived chondrocytes in Cyaonoside A studies?

Methodological Answer: Obtain informed consent and IRB approval for tissue sourcing. Anonymize donor data and disclose conflicts of interest. Follow ARRIVE guidelines for preclinical studies and MIAME standards for omics data deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.